molecular formula C7H2F3NO4 B1446272 3-Nitro-2,4,6-trifluorobenzoic acid CAS No. 1803842-19-4

3-Nitro-2,4,6-trifluorobenzoic acid

Cat. No. B1446272
M. Wt: 221.09 g/mol
InChI Key: UGWVEBDJAYWCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-2,4,6-trifluorobenzoic acid is a chemical compound with the molecular formula C7H2F3NO4 . It is a derivative of benzoic acid, which is a trifluorinated analogue . It is commonly used as a synthetic intermediate .


Physical And Chemical Properties Analysis

3-Nitro-2,4,6-trifluorobenzoic acid is a white to light yellow crystal powder . The molecular weight is 221.09 .

Scientific Research Applications

Detection of Explosive Materials

A study by Ghosh and Luwang (2015) showcases the application of nanoparticles functionalized with p-aminobenzoic acid for the detection of aromatic nitro explosives. These nanoparticles exhibit remarkable sensitivity towards various nitro compounds, including picric acid and 2,4,6-trinitrotoluene, demonstrating potential utility in explosive detection technologies (D. Ghosh & M. N. Luwang, 2015).

Biodegradation of Nitroaromatic Compounds

Research by Spain (2013) highlights the biodegradation of nitroaromatic compounds, which are predominantly anthropogenic. Microbial systems have been identified that can transform or degrade these compounds, with potential applications in environmental remediation and the biodegradation of pollutants (J. Spain, 2013).

Synthesis of Energetic Materials

A review by Luo et al. (2022) discusses the nitration of azoles and azines, crucial for the synthesis of high-energy-density materials (HEDMs). The nitro group significantly improves the oxygen balance and detonation performances of these materials, highlighting the strategic role of nitro-functionalization in designing energetic compounds (Yiming Luo et al., 2022).

Anticonvulsant Activities of Metal Complexes

D'angelo et al. (2008) synthesized Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid to investigate their structures and anticonvulsant activities. This study not only revealed unique bonding features but also documented the potential of these complexes in medical applications, specifically their anticonvulsant properties (J. D'angelo et al., 2008).

Antimicrobial Properties of Nanostructured Materials

Dhivya, Vandarkuzhali, and Radha (2015) explored the antimicrobial properties of polyaniline doped with nitro compounds, such as 2,4,6-trinitrophenol. The study suggested enhanced antimicrobial efficacy of the doped materials compared to their undoped counterparts, indicating their potential use in biomedical applications (C. Dhivya, S. Vandarkuzhali, & N. Radha, 2015).

Safety And Hazards

The safety data sheet for 2,4,6-Trifluorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, and to use personal protective equipment .

properties

IUPAC Name

2,4,6-trifluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO4/c8-2-1-3(9)6(11(14)15)5(10)4(2)7(12)13/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWVEBDJAYWCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)[N+](=O)[O-])F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2,4,6-trifluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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